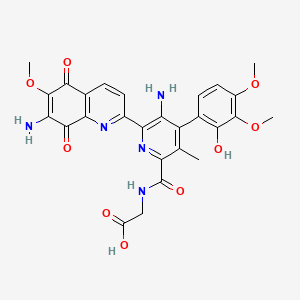

Streptonigrin carboxamidoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

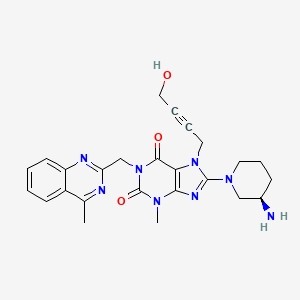

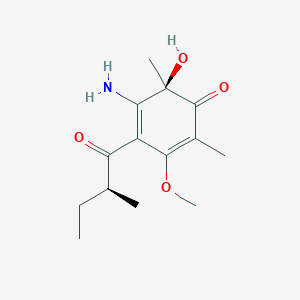

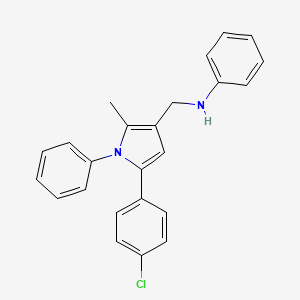

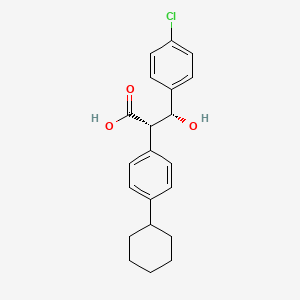

Streptonigrin carboxamidoacetic acid is a derivative of streptonigrin, an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus. Streptonigrin has been extensively studied for its potent anticancer properties and its ability to inhibit bacterial growth . The compound has a complex structure, which includes a quinoline-5,8-dione core, making it a subject of interest for synthetic organic chemists and pharmacologists alike .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of streptonigrin carboxamidoacetic acid involves multiple steps, starting from simple precursors. One of the key steps in the synthesis is the formation of a pentasubstituted pyridine fragment, which can be achieved through ring-closing metathesis . The synthetic route typically involves the use of ethyl glyoxalate as a starting material, followed by a series of reactions including cyclization, oxidation, and functional group transformations .

Industrial Production Methods

Industrial production of streptonigrin and its derivatives, including this compound, often involves fermentation processes using Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound . Advances in biotechnological methods have also enabled the optimization of production yields through genetic modifications of the producing strains .

Análisis De Reacciones Químicas

Types of Reactions

Streptonigrin carboxamidoacetic acid undergoes various types of chemical reactions, including:

Oxidation: The quinoline-5,8-dione core can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone or semiquinone intermediates.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include metal cations such as zinc, copper, and iron, which facilitate the binding and activation of the compound . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activity of the parent compound .

Aplicaciones Científicas De Investigación

Streptonigrin carboxamidoacetic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of streptonigrin carboxamidoacetic acid involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron . This binding is followed by activation through one- or two-electron reduction, leading to the formation of reactive intermediates that cause DNA damage and cell death . The compound also inhibits specific enzymes, such as protein arginine deiminase, contributing to its cytotoxic effects .

Comparación Con Compuestos Similares

Streptonigrin carboxamidoacetic acid can be compared with other similar compounds, such as:

Mitomycin C: Another quinone-based antitumor antibiotic with a similar mechanism of action.

Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and generates reactive oxygen species.

Actinomycin D: A peptide antibiotic that binds to DNA and inhibits RNA synthesis.

The uniqueness of this compound lies in its specific structure, which allows for selective binding and activation by metal cations, leading to potent anticancer and antibacterial activities .

Propiedades

Número CAS |

99533-82-1 |

|---|---|

Fórmula molecular |

C27H25N5O9 |

Peso molecular |

563.5 g/mol |

Nombre IUPAC |

2-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C27H25N5O9/c1-10-16(11-6-8-14(39-2)25(40-3)22(11)35)17(28)21(32-19(10)27(38)30-9-15(33)34)13-7-5-12-20(31-13)24(37)18(29)26(41-4)23(12)36/h5-8,35H,9,28-29H2,1-4H3,(H,30,38)(H,33,34) |

Clave InChI |

PRAPDJNJJHWWGV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(N=C1C(=O)NCC(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)